3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
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Overview
Description
3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a dipropylamino methyl group, a hydroxy group, and a trifluoromethyl group attached to a chromenone backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, trifluoromethyl ketone, and chromenone derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chlorophenol with trifluoromethyl ketone under basic conditions to form 4-chlorophenoxy-trifluoromethyl ketone.
Cyclization: The intermediate undergoes cyclization with a chromenone derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the chromenone core structure.
Functional Group Modification: The chromenone core is then modified by introducing the dipropylamino methyl group through a Mannich reaction, which involves the reaction of the chromenone with formaldehyde and dipropylamine.
Hydroxylation: Finally, the hydroxyl group is introduced at the 7-position of the chromenone ring using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive chromenone derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways involving chromenone derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as kinases or receptors involved in signaling pathways.
Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis by binding to its targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with different substituents, leading to variations in biological activity.
7-Hydroxy-4-methylchromen-2-one: Lacks the chlorophenoxy and trifluoromethyl groups, resulting in different chemical properties and applications.
Uniqueness
3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-(4-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3NO4/c1-3-11-28(12-4-2)13-17-18(29)10-9-16-19(30)21(22(23(25,26)27)32-20(16)17)31-15-7-5-14(24)6-8-15/h5-10,29H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUVIOZLYRKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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